1-Boc-4-(2-Methoxyethylamino)piperidine
描述
Molecular Architecture and IUPAC Nomenclature
1-Boc-4-(2-Methoxyethylamino)piperidine features a piperidine ring substituted at the 1- and 4-positions with a tert-butoxycarbonyl (Boc) group and a 2-methoxyethylamino moiety, respectively. The molecular formula is $$ \text{C}{13}\text{H}{26}\text{N}{2}\text{O}{3} $$, with a molecular weight of 258.36 g/mol. Its IUPAC name, tert-butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate , reflects the substitution pattern:
- 1-position : A Boc group ($$ \text{C}(\text{CH}{3}){3}\text{OCO} $$) attached via a carboxylate ester.
- 4-position : A secondary amine ($$ -\text{NH} $$) linked to a 2-methoxyethyl chain ($$ -\text{CH}{2}\text{CH}{2}\text{OCH}_{3} $$).
The piperidine ring adopts a chair conformation, with the Boc group typically occupying an equatorial position to minimize steric strain.
Comparative Analysis of Piperidine Substitution Patterns
Substitution patterns in Boc-protected piperidines influence reactivity and physicochemical properties. Key comparisons include:
| Compound | Substituent at 4-position | Key Features |
|---|---|---|
| This compound | 2-Methoxyethylamino | Introduces hydrogen-bonding capability via secondary amine and ether oxygen. |
| 1-Boc-4-methylpiperidine |
属性
IUPAC Name |
tert-butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)14-7-10-17-4/h11,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQHOQBFYIPISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656255 | |
| Record name | tert-Butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710972-40-0 | |
| Record name | tert-Butyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
科学研究应用
Synthesis and Structural Characteristics
The synthesis of 1-Boc-4-(2-Methoxyethylamino)piperidine typically involves the protection of the amine group using the Boc (tert-butyloxycarbonyl) protecting group, followed by the introduction of the methoxyethyl side chain. The compound can be synthesized through a series of reactions involving piperidine derivatives and methoxyethylamine, often yielding high purity and good yields.
Anticancer Properties
Recent studies have highlighted the potential of piperidine derivatives, including those with a Boc protecting group, as cytotoxic agents against various cancer cell lines. For instance, compounds derived from 4-Boc-piperidone have shown promising cytotoxic activity against human colorectal and prostate cancer cells, with GI50 values indicating significant potency . The mechanism of action is believed to involve the induction of apoptosis and inhibition of NFκB activity, which are crucial pathways in cancer progression.
Table 1: Cytotoxicity of Piperidine Derivatives
| Compound | Cell Line | GI50 (μg/mL) |
|---|---|---|
| 4a | LoVo | 0.84 |
| 4c | COLO-205 | 34.7 |
| 6a | PC3 | 17.1 |
| 6c | 22RV1 | 22.9 |
Antimycobacterial Activity
The compound has also been explored for its activity against Mycobacterium tuberculosis (Mtb). Structure-activity relationship (SAR) studies indicate that certain piperidine derivatives can inhibit MenA, a crucial enzyme in Mtb's menaquinone biosynthesis pathway. Compounds developed from this scaffold have demonstrated IC50 values in the low micromolar range, suggesting they could be effective in treating tuberculosis .
Table 2: Antimycobacterial Activity of Piperidine Derivatives
| Compound | IC50 (μM) | GIC50 (μM) |
|---|---|---|
| Compound A | 13 | 8 |
| Compound B | 22 | 10 |
Neurological Disorders
The structural features of this compound suggest potential applications in treating neurological disorders. Compounds with similar piperidine structures have been investigated as inhibitors of neurotransmitter transporters, such as the GABA transporter, which plays a role in anxiety and mood disorders . The ability to modulate neurotransmitter levels could provide therapeutic benefits in conditions like depression and epilepsy.
Metabolic Disorders
The compound's ability to interact with peroxisome proliferator-activated receptors (PPARs) has been explored for metabolic disorders such as type 2 diabetes. Research indicates that certain piperidine derivatives can selectively activate PPARα without the side effects associated with PPARγ activation, making them promising candidates for drug development aimed at improving metabolic profiles without weight gain .
Case Studies and Future Directions
Several case studies have documented the efficacy of piperidine derivatives in preclinical models:
- Cytotoxicity Studies : In vitro studies demonstrated that specific analogs induced apoptosis in colorectal cancer cell lines more effectively than traditional chemotherapeutics like cisplatin.
- Tuberculosis Treatment : In vivo studies showed that selected piperidine derivatives achieved near-complete sterilization of Mtb within two weeks when used in combination therapies.
Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their bioavailability and therapeutic efficacy while minimizing side effects.
相似化合物的比较
Structural and Functional Differences
The following table summarizes key structural and functional differences between 1-Boc-4-(2-Methoxyethylamino)piperidine and related compounds:
准备方法
Step 1: Synthesis of 1-Boc-4-piperidyl urea
| Reagents and Conditions | Details |
|---|---|
| Starting material | 4-piperidyl urea (48-50 g) |
| Solvent | Distilled water (98-100 mL) |
| Base | Triethylamine (48-50 g) |
| Boc reagent | Di-tert-butyl dicarbonate (78-80 g) |
| Temperature | 20-25 °C |
| Reaction time | 8-10 hours |
| Work-up | pH adjustment to 6-7 with 20% HCl, extraction with dichloromethane, drying, concentration |
| Purification | Crystallization from acetone (100-150 g), 0-2 °C, filtration |
| Yield and purity | 72-75 g white crystalline powder, >95% purity by vapor detection |
This step involves Boc protection of the 4-piperidyl urea under mild conditions, followed by acidification and extraction to isolate the Boc-protected intermediate.
Step 2: Conversion to 1-Boc-4-aminopiperidine
| Reagents and Conditions | Details |
|---|---|
| Base solution | 40-60% Sodium hydroxide solution (198-200 mL) |
| Halogenating agent | Bromine (60-80 g), added below 25 °C |
| Substrate | 1-Boc-4-piperidyl urea (50 g) |
| Reaction | Reflux for 3-5 hours |
| Work-up | Cooling, pH adjustment to 5-6 with dilute HCl (10-15%), chloroform extraction, drying, concentration |
| Purification | Crystallization from sherwood oil (50-100 mL), -2 °C, filtration |
| Yield and purity | 40-45 g white crystals, >98% purity, melting point ~51 °C |
This step involves bromine-mediated hydrolysis and rearrangement to convert the urea derivative into the free amine. The process is conducted under controlled temperature and pH to maximize yield and purity.
Introduction of the 2-Methoxyethylamino Group
While direct patent literature specifically detailing the synthesis of this compound is limited, the general approach involves nucleophilic substitution or reductive amination on the 1-Boc-4-aminopiperidine intermediate.
A typical method includes:
- Reacting 1-Boc-4-aminopiperidine with 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under basic conditions to form the 2-methoxyethylamino substituent.
- Alternatively, reductive amination of 1-Boc-4-aminopiperidine with 2-methoxyacetaldehyde followed by reduction.
Reaction conditions are optimized to maintain the Boc protecting group intact while achieving selective substitution.
Data Table Summarizing Key Conditions and Outcomes
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Boc protection | 4-piperidyl urea, triethylamine, di-tert-butyl dicarbonate, water | 20-25 | 8-10 | 72-75 | >95 | Crystallization from acetone |
| Bromine hydrolysis | 1-Boc-4-piperidyl urea, NaOH, bromine | Reflux (~100) | 3-5 | 40-45 | >98 | Crystallization from sherwood oil |
| Alkylation with 2-methoxyethyl halide | 1-Boc-4-aminopiperidine, 2-methoxyethyl chloride, base | 25-60 | 4-12 | Variable | High | Requires optimization |
Advantages and Industrial Applicability
- Raw materials : Readily available and inexpensive.
- Reaction conditions : Mild temperatures and standard laboratory solvents.
- Yield and purity : High yields with purity >95%, suitable for pharmaceutical intermediates.
- Scalability : The described methods are amenable to industrial scale-up due to simple operations and cost-effectiveness.
- Selectivity : The Boc group protects the piperidine nitrogen, allowing selective functionalization at the 4-position.
常见问题
Q. Critical Parameters for Purity Optimization :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–25°C (Step 1); 40–60°C (Step 2) | Prevents Boc-group degradation |
| Solvent Choice | Anhydrous DCM or THF | Minimizes hydrolysis |
| Catalyst | Triethylamine (Step 1) | Enhances Boc activation |
What analytical techniques are recommended for characterizing this compound, and how should data interpretation be approached?
Basic Research Question
Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Boc group: m/z 100.12) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Q. Data Interpretation Challenges :
- Rotameric Conformations : Methoxyethyl sidechains may cause signal splitting in NMR; use variable-temperature NMR to resolve .
- Ion Suppression in MS : Add formic acid to enhance ionization efficiency .
How can researchers resolve contradictions in reported biological activities of piperidine derivatives, including this compound?
Advanced Research Question
Discrepancies in biological data (e.g., receptor binding vs. enzyme inhibition) often arise from:
Q. Methodological Strategies :
Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple assays to identify off-target effects.
Molecular Docking : Use X-ray crystallography data (if available) to model binding modes and validate hypotheses .
Metabolic Stability Tests : Evaluate hepatic microsome stability to rule out rapid degradation as a confounding factor .
Case Study :
A derivative with a 2-methoxyethyl group showed 10× higher CYP3A4 inhibition than its ethoxy counterpart, likely due to enhanced hydrophobic interactions .
What strategies are effective for scaling up the synthesis while maintaining yield and purity?
Advanced Research Question
Scale-up challenges include heat dissipation, mixing efficiency, and purification bottlenecks.
Q. Process Optimization :
| Parameter | Lab Scale (mg) | Pilot Scale (kg) |
|---|---|---|
| Solvent Volume | 10 mL/g substrate | Reduce to 5 mL/g with flow chemistry |
| Catalyst Loading | 1.2 eq. | Optimize to 0.8 eq. via DoE |
| Workup | Manual extraction | Continuous liquid-liquid extraction |
Q. Critical Adjustments :
Q. Yield/Purity Trade-offs :
| Scale | Yield (%) | Purity (%) |
|---|---|---|
| 100 mg | 85 | 98 |
| 1 kg | 78 | 95 |
What safety protocols are critical for handling this compound?
Basic Research Question
Refer to GHS classifications for related piperidine derivatives (e.g., acute toxicity, skin/eye irritation) :
| Hazard Category | Precautionary Measures |
|---|---|
| H302 (Oral Toxicity) | Use fume hood; avoid ingestion |
| H315/H319 (Skin/Eye) | Wear nitrile gloves, safety goggles |
| H335 (Respiratory) | Use P95 respirator in dusty conditions |
Q. Emergency Response :
- Spills : Neutralize with 5% acetic acid, then absorb with vermiculite .
- Waste Disposal : Incinerate in a licensed facility for halogen-free organics .
How can computational methods predict the pharmacokinetic properties of this compound?
Advanced Research Question
Use in silico tools to estimate:
- Lipophilicity (LogP) : Predict using Molinspiration or SwissADME (experimental LogP ~2.1) .
- Blood-Brain Barrier Penetration : Apply QSAR models based on polar surface area (<80 Ų favors penetration) .
- CYP450 Interactions : Screen with StarDrop or Schrödinger’s ADMET Predictor .
Validation : Compare computational results with in vitro assays (e.g., Caco-2 permeability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
